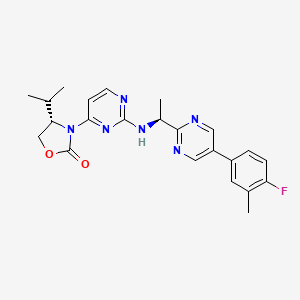

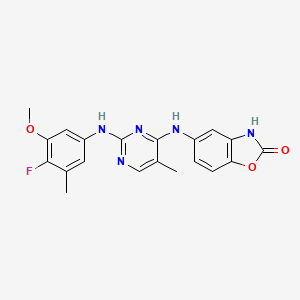

![molecular formula C22H22N2O4 B608140 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine CAS No. 1019158-02-1](/img/structure/B608140.png)

2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

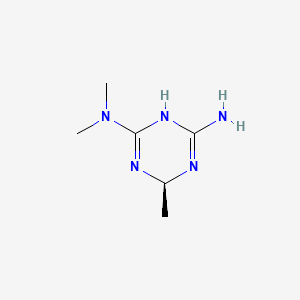

The compound “2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring are a 4-methoxyphenyl group, a furan ring, and a 2-nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, the furan ring, and the phenyl rings would all contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the methoxy group, and the furan ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive. The methoxy group could influence the compound’s solubility in certain solvents .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Furan Derivatives : A study by Bruyère, Ballereau, Selkti, and Royer (2003) explored the synthesis of enantio-enriched compounds using chiral pyrrolidines, with applications in asymmetric synthesis (Hélène Bruyère et al., 2003).

Synthesis of Pyrrolidin-2-ones : Ebrik, Rigo, Vaccher, Vaccher, Flouquet, Debaert, and Berthelot (1998) synthesized N-substituted pyrrolidin-2-ones, cyclic analogues of GABA, starting from pyrrolidin-2-one derivatives, indicating applications in the development of pharmaceutical compounds (S. Ebrik et al., 1998).

Crystal Structure Analysis : Dallasta Pedroso, Caracelli, Zukerman-Schpector, Soto-Monsalve, De Almeida Santos, Correia, Llanes Garcia, Kwong, and Tiekink (2020) studied the crystal structure of a tetra-substituted pyrrolidine ring compound, which has implications in the field of materials science (Sofia Dallasta Pedroso et al., 2020).

Development of Antiinflammatory and Antibacterial Agents : A study by Ravula, Babu, Manich, Rika, Chary, and Ra (2016) involved synthesizing novel pyrazoline derivatives with a 5-(5-(4-nitrophenyl)furan-2-yl) moiety, showing potential as antiinflammatory and antibacterial agents (P. Ravula et al., 2016).

Antibacterial Activity of Pyrimidines : Verbitskiy, Baskakova, Rusinov, and Charushin (2021) developed a method for synthesizing 5-arylamino-substituted pyrimidines with high antibacterial activity, indicating potential applications in antimicrobial research (E. Verbitskiy et al., 2021).

Molecular and Solid-State Structure Analysis : Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, and Altomare (2017) synthesized and characterized a compound with the 5-nitro furan-2-ylmethylen moiety, providing insights into solid-state molecular structures (Rachida Rahmani et al., 2017).

Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a method for synthesizing polysubstituted pyrrole derivatives, which are useful in various chemical applications (Amrendra Kumar et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-27-17-10-8-16(9-11-17)20-7-4-14-23(20)15-18-12-13-22(28-18)19-5-2-3-6-21(19)24(25)26/h2-3,5-6,8-13,20H,4,7,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVNERPDMZVXIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

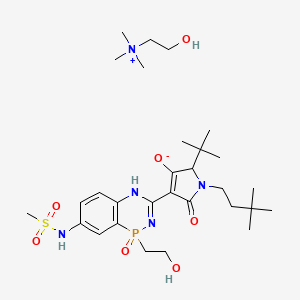

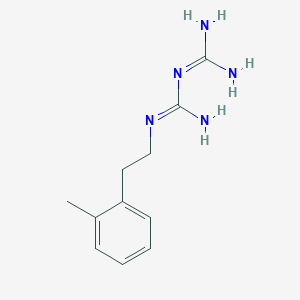

![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)